REACTION_CXSMILES
|
[Br:1][C:2]1[C:7]([O:8][CH3:9])=[CH:6][C:5]([CH2:10][OH:11])=[CH:4][C:3]=1[O:12][CH3:13].[H-].[Na+].I[CH3:17]>CN(C)C=O>[Br:1][C:2]1[C:7]([O:8][CH3:9])=[CH:6][C:5]([CH2:10][O:11][CH3:17])=[CH:4][C:3]=1[O:12][CH3:13] |f:1.2|
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Name
|
|
Quantity
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118.8 g
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Type
|
reactant
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Smiles
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BrC1=C(C=C(C=C1OC)CO)OC
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Name
|
|
Quantity
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960 mL
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Type
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solvent
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Smiles
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CN(C=O)C
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Name
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|
Quantity
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24.7 g
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Type
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reactant
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Smiles
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[H-].[Na+]
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Name
|
|
Quantity
|
41.7 mL
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Type
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reactant
|
Smiles
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IC
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Name
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ice water
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Quantity
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2.5 L
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Type
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reactant
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Smiles
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|
Type
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CUSTOM
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Details
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the mixture was stirred for 10 minutes
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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Thereafter, the reaction mixture was stirred at room temperature for 1 hour
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Duration
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1 h
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Type
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EXTRACTION
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Details
|
extracted with ethyl acetate
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Type
|
WASH
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Details
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The resulting organic layer was washed with saturated saline
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous magnesium sulfate
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Type
|
DISTILLATION
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Details
|
The solvent was distilled off under reduced pressure
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Type
|
CUSTOM
|
Details
|
The resulting residue was purified by silica gel column chromatography
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
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Smiles
|
BrC1=C(C=C(C=C1OC)COC)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 121.3 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |